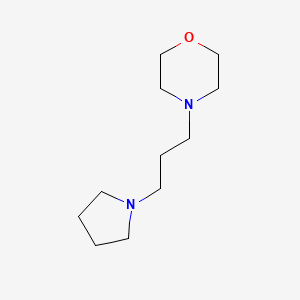
Morpholinopropylpyrrolidine
Cat. No. B8325755
M. Wt: 198.31 g/mol
InChI Key: VZKPNVJAUSQVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04379861
Procedure details


143 g (1 mol) of 3-morpholinopropionaldehyde in 143 g of dioxane are pumped into 71 g (1 mol) of pyrrolidine and 40 g of Raney nickel at 120° C. and hydrogenated at 160 bar. The reaction mixture is suction filtered, concentrated by evaporation and distilled. B.p. 0.1 : 82° C., purity according to gas chromatogram: 94.5%. Yield: 51 g; molar mass found: 196 v. the molecular weight calculated for C11H22N2O: 198.



Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][CH:9]=O)[CH2:3][CH2:2]1.[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1>O1CCOCC1.[Ni]>[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][CH2:9][N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)[CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
143 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCN(CC1)CCC=O
|
Step Two
|
Name
|
|
|
Quantity
|
71 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Step Three
|
Name
|
|
|
Quantity
|
143 g
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
82° C., purity
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O1CCN(CC1)CCCN1CCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

